molecular formula C16H23NO2S B2713508 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448130-82-2

2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No.: B2713508
CAS No.: 1448130-82-2
M. Wt: 293.43
InChI Key: CFYANFKRDAAYKR-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a hydroxyphenyl group, and a methylthio group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as alkylation, acylation, and reduction. The final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
  • 2-cyclopentyl-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-20-14-8-6-13(7-9-14)15(18)11-17-16(19)10-12-4-2-3-5-12/h6-9,12,15,18H,2-5,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYANFKRDAAYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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